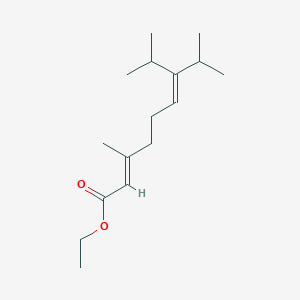

![molecular formula C14H22N2O4 B4626012 dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)

dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate" often involves multistep chemical reactions that carefully manipulate molecular structures to achieve the desired product. For example, the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene can yield a related compound, dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate, through a base-mediated retro-Michael reaction (Kitano, Katagiri, & Kaneko, 1994).

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex, with multiple functional groups contributing to their unique properties. For example, crystal structure studies of similar compounds have provided insights into their molecular conformation and the effects of π-conjugation length on their physical and chemical properties (Bogdanov et al., 2019).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions, influenced by their structural features such as the presence of dimethylamino groups and conjugated diene systems. For instance, studies have shown that base-catalyzed C–C bond cleavage reactions can be a critical step in the synthesis of related compounds (Kitano, Katagiri, & Kaneko, 1994).

Physical Properties Analysis

The physical properties of such molecules, including their solvatochromic behavior and crystalline structures, are often studied to understand their potential applications. The solvatochromic behavior, in particular, indicates how the compound's electronic properties change with the solvent polarity, providing insights into its electronic structure and behavior in different environments (Bogdanov et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

A general method to access phenyliodonium ylides from malonates has been developed, providing easy access to a variety of useful 1,1-cyclopropane diesters using rhodium or copper catalysis. The iodonium ylide of dimethyl malonate, obtained in high yield, was shown to be a safer and more convenient alternative to corresponding diazo compounds, enabling efficient synthesis of 1,1-cyclopropane diesters (Goudreau, Marcoux, & Charette, 2009).

Photoisomerization and Photomechanical Response

Dimethyl-2(3-anthracen-9-yl)allylidene)malonate, a divinylanthracene derivative, undergoes photoisomerization between its (E) and (Z) conformations. Crystalline nanowires composed of this molecule exhibit rapid coiling motion when exposed to visible light, with surfactants like cetyltrimethylammonium bromide significantly accelerating the photochemical reaction rate. This study reveals the sensitivity of reaction dynamics and photomechanical motions in nanoscale molecular crystals to surface species (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Nucleophilic Substitution and One-Pot Cyclization

The substitution of the dimethylamino group in gramine derivatives with malonate-based nucleophiles, using 2-chloro-4,6-dimethoxy-1,3,5-triazine as the activating agent, allowed for one-pot transformations into 1,2,3,4-tetrahydro-β-carboline derivatives. This method provided insights into the reactivity of possible intermediates and mechanistic aspects of the reaction, showcasing a novel approach to synthesizing complex organic structures (Fujita, Nishikawa, Sasamoto, Kitamura, & Kunishima, 2019).

Proton Transfer Reactions

Research into the deprotonations of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile has provided valuable insights into the mechanisms of proton transfer reactions. This study, which included kinetic and spectroscopic analyses, emphasized the quantitative deprotonation of dimethyl (4-nitrophenyl)malonate by N-bases with guanidine-like character, contributing to our understanding of proton transfer processes in organic chemistry (Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).

Eigenschaften

IUPAC Name |

dimethyl 2-[(2E,4E)-1,5-bis(dimethylamino)penta-2,4-dienylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-15(2)10-8-7-9-11(16(3)4)12(13(17)19-5)14(18)20-6/h7-10H,1-6H3/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRXSEXAWFJLNA-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC=CC(=C(C(=O)OC)C(=O)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C=C/C(=C(C(=O)OC)C(=O)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl [(2E,4E)-1,5-bis(dimethylamino)penta-2,4-dien-1-ylidene]propanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)

![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)

![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)

![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)

![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![5-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625999.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)